molecular formula C7H5FO4S B1399721 2-Fluoro-5-sulfinobenzoic acid CAS No. 1229627-84-2

2-Fluoro-5-sulfinobenzoic acid

Cat. No.: B1399721
CAS No.: 1229627-84-2
M. Wt: 204.18 g/mol
InChI Key: GZFRSLKOQLCINJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-sulfinobenzoic acid is a fluorinated carboxylic acid with the molecular formula C7H5FO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-sulfinobenzoic acid typically involves organic synthesis reactions. One common method includes the fluorination of benzoic acid derivatives followed by sulfonation. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimized for high yield and cost-effectiveness. The process often requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-sulfinobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-Fluoro-5-sulfonobenzoic acid, while reduction can produce various fluorinated benzoic acid derivatives .

Comparison with Similar Compounds

  • 2-Fluoro-5-sulfobenzoic acid
  • 2-Fluoro-4-methylbenzenesulfinic acid
  • Sodium 4-fluorobenzenesulfinate
  • Sodium 4-methylbenzenesulfinate

Comparison: 2-Fluoro-5-sulfinobenzoic acid is unique due to its specific fluorine and sulfinic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in the synthesis of β-turn peptidomimetics and the development of novel therapeutic agents.

Properties

IUPAC Name

2-fluoro-5-sulfinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFRSLKOQLCINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

264 mmol 5-Chlorosulfonyl-2-fluoro-benzoic acid (CAS: 37098-75-2) was added portionwise onto a solution of 1.98 mol sodium sulfite in 1 L of water. The reaction mixture was kept under basic conditions by the addition of the proper amount of 20% NaOH and was stirred at room temperature for 45 minutes. After such time the reaction mixture was cooled down with an ice bath and was then acidified by the addition of 20% H2SO4 solution until reaching pH 2. Water was evaporated and 600 ml methanol was added. The mixture was stirred overnight and filtrated. The filtrate was evaporated and dried to yield the title compound as a white solid (72%). MS (m/e): 203.0 ([M−H, 100%)
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264 mmol
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1 L
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Yield
72%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-sulfinobenzoic acid
Reactant of Route 2
2-Fluoro-5-sulfinobenzoic acid
Reactant of Route 3
2-Fluoro-5-sulfinobenzoic acid
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2-Fluoro-5-sulfinobenzoic acid
Reactant of Route 5
2-Fluoro-5-sulfinobenzoic acid
Reactant of Route 6
2-Fluoro-5-sulfinobenzoic acid

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